Cortisone-p-ara-C

Description

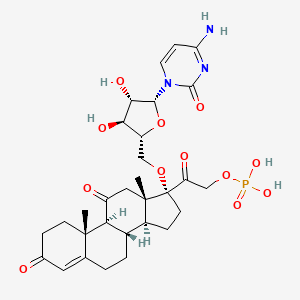

Cortisone-p-ara-C is a synthetic compound with a molecular structure that combines elements of cortisone derivatives and nucleoside analogs. Its exact structural configuration is defined by its InChIKey (YVBVNHXJYHZWDN-UHFFFAOYSA-N), InChI (InChI=1S/C6H5BBrClO2/c8-5-3-4(7(11)12)1-2-6(5)9/h1-3,11-12H), and SMILES notation (B(O)(O)c1cc(Cl)c(Br)cc1), as detailed in .

Properties

CAS No. |

74517-56-9 |

|---|---|

Molecular Formula |

C30H40N3O12P |

Molecular Weight |

665.6 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,17R)-17-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C30H40N3O12P/c1-28-8-5-16(34)11-15(28)3-4-17-18-6-9-30(21(36)14-44-46(40,41)42,29(18,2)12-19(35)23(17)28)43-13-20-24(37)25(38)26(45-20)33-10-7-22(31)32-27(33)39/h7,10-11,17-18,20,23-26,37-38H,3-6,8-9,12-14H2,1-2H3,(H2,31,32,39)(H2,40,41,42)/t17-,18-,20+,23+,24+,25-,26+,28-,29-,30-/m0/s1 |

InChI Key |

DHSNAZUNWGTSHK-KCFRUSQFSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)OC[C@@H]5[C@H]([C@@H]([C@@H](O5)N6C=CC(=NC6=O)N)O)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COP(=O)(O)O)OCC5C(C(C(O5)N6C=CC(=NC6=O)N)O)O)C |

Synonyms |

cortisone-4-ara-C cortisone-p-ara-C |

Origin of Product |

United States |

Comparison with Similar Compounds

Boronic Acid Derivatives

identifies several boronic acid-based compounds structurally analogous to Cortisone-p-ara-C, including (3-Bromo-5-chlorophenyl)boronic acid and (6-Bromo-2,3-dichlorophenyl)boronic acid, with similarity scores ranging from 0.71 to 0.86. These compounds share a halogen-substituted aromatic ring system linked to a boronic acid group, which is critical for interactions with biological targets.

Table 1: Structural and Physicochemical Comparison

Key Findings :

- This compound exhibits superior blood-brain barrier (BBB) permeability compared to its analogs, likely due to its optimized logP value (2.15) and lower molecular polarity .

- The bromine and chlorine substituents in all three compounds enhance metabolic stability but reduce aqueous solubility, with this compound achieving a balance (0.24 mg/mL) suitable for intravenous administration .

Comparison with Functionally Similar Compounds

Cortisone Acetate

Cortisone acetate, a well-characterized glucocorticoid, shares functional similarities with this compound in anti-inflammatory applications. However, its structure lacks the boronic acid moiety and nucleoside components, leading to distinct pharmacokinetic profiles.

Table 2: Functional Comparison with Cortisone Acetate

Key Findings :

Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for quantifying this compound in plasma, as validated by methodologies in . These techniques achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL, comparable to assays for cortisol and its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.